

An In-depth Technical Guide to Cystemustine: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Cystemustine

Cat. No.: B1221732

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Abstract

Cystemustine, chemically identified as N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosoourea, is a promising chloroethylnitrosoourea (CENU) compound with significant antitumor activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological effects. **Cystemustine** operates primarily as a DNA alkylating agent, a mechanism common to CENUs, leading to the formation of DNA cross-links and subsequent cell death. A noteworthy aspect of its activity is the induction of redifferentiation in melanoma cells, suggesting a more complex mechanism of action beyond simple cytotoxicity. Furthermore, its efficacy is enhanced in combination with methionine restriction, highlighting a unique interplay with cancer cell metabolism. This document details experimental protocols for its synthesis and analysis, and explores the signaling pathways implicated in its anticancer effects, providing a valuable resource for researchers in oncology and drug development.

Chemical Structure and Identification

Cystemustine is a synthetic organosulfur and organochloride compound belonging to the class of nitrosooureas. Its chemical structure combines a chloroethylnitrosoourea moiety, responsible for its alkylating activity, with a methylsulfonyl ethyl group.

Chemical Name: N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea

Molecular Formula: C₆H₁₂ClN₃O₄S

Structure:

Chemical Identifiers:

Identifier	Value
IUPAC Name	1-(2-chloroethyl)-1-nitroso-3-(2-(methylsulfonyl)ethyl)urea
CAS Number	Not explicitly found, but related compounds are referenced.
SMILES	<chem>C(CS(=O)(=O)C)NC(=O)N(CCCl)N=O</chem>

Physicochemical Properties

Quantitative data on the physicochemical properties of **cystemustine** are not readily available in the public domain. However, based on its chemical structure and data from related nitrosourea compounds, the following properties can be inferred. Further experimental determination is recommended for precise values.

Property	Predicted/Inferred Value	Reference/Method
Molecular Weight	273.70 g/mol	Calculated
Melting Point	Data not available	Experimental determination needed
Boiling Point	Data not available	Experimental determination needed
Solubility	Likely soluble in organic solvents like DMSO and ethanol.[1]	Inferred from similar compounds
pKa	Data not available	Experimental determination needed
LogP	-0.48 (Predicted for a related sulfinyl analog)[2]	Computational prediction

Synthesis of Cystemustine

The synthesis of **cystemustine** involves a multi-step process. While a detailed, step-by-step protocol from a single source is not available, the general synthetic pathways for related N'-(2-chloroethyl)-N-nitrosoureas can be adapted.[2] The synthesis generally involves the reaction of a suitable amine precursor with 2-chloroethyl isocyanate followed by nitrosation.

Experimental Protocol (General Outline):

- Synthesis of the Urea Precursor:** N-(2-(methylsulfonyl)ethyl)amine is reacted with 2-chloroethyl isocyanate in an inert solvent (e.g., dichloromethane) to form the urea precursor, 1-(2-chloroethyl)-3-(2-(methylsulfonyl)ethyl)urea. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
- Nitrosation:** The urea precursor is then nitrosated to introduce the nitroso group. This is commonly achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, in an acidic medium (e.g., formic acid or hydrochloric acid) at low temperatures (0-5 °C) to prevent degradation of the product.

- Purification: The final product, **cystemustine**, is purified from the reaction mixture using techniques such as column chromatography on silica gel, followed by recrystallization to obtain a pure solid.

Characterization: The structure and purity of the synthesized **cystemustine** should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Methods

The analysis of **cystemustine** can be performed using various chromatographic and spectroscopic techniques. Given its structural similarity to other nitrosooureas and cysteamine derivatives, established methods for these compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS:

- Principle: Reversed-phase HPLC is a suitable method for the separation and quantification of **cystemustine**. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).^{[3][4]}
- Detection: UV detection can be used, although for higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.^{[5][6][7][8]}
- Experimental Protocol (General Outline for LC-MS/MS):
 - Sample Preparation: Plasma or tissue samples containing **cystemustine** would likely require protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration.
 - Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for **cystemustine** and an internal standard.

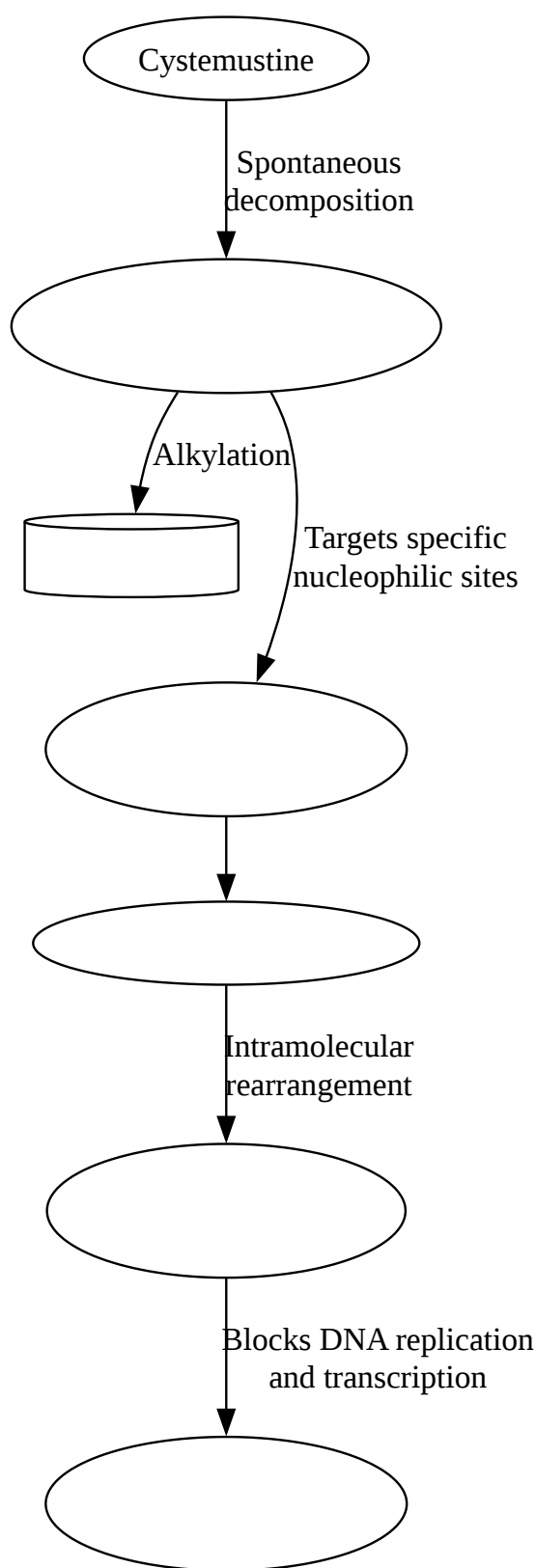
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Principle: ^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation and confirmation of **cystemustine**.
- Experimental Protocol (General Outline):
 - Sample Preparation: Dissolve a pure sample of **cystemustine** in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
 - Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete assignment of all proton and carbon signals.
 - Expected ^1H NMR Chemical Shifts: Signals for the protons of the chloroethyl and methylsulfonyl groups would be expected in the aliphatic region of the spectrum.
 - Expected ^{13}C NMR Chemical Shifts: Resonances for the carbonyl carbon of the urea, and the carbons of the chloroethyl and methylsulfonyl moieties would be observed.

Mechanism of Action and Signaling Pathways

Cystemustine's primary mechanism of action is through its function as a DNA alkylating agent, a characteristic of chloroethylnitrosoureas.^[9]

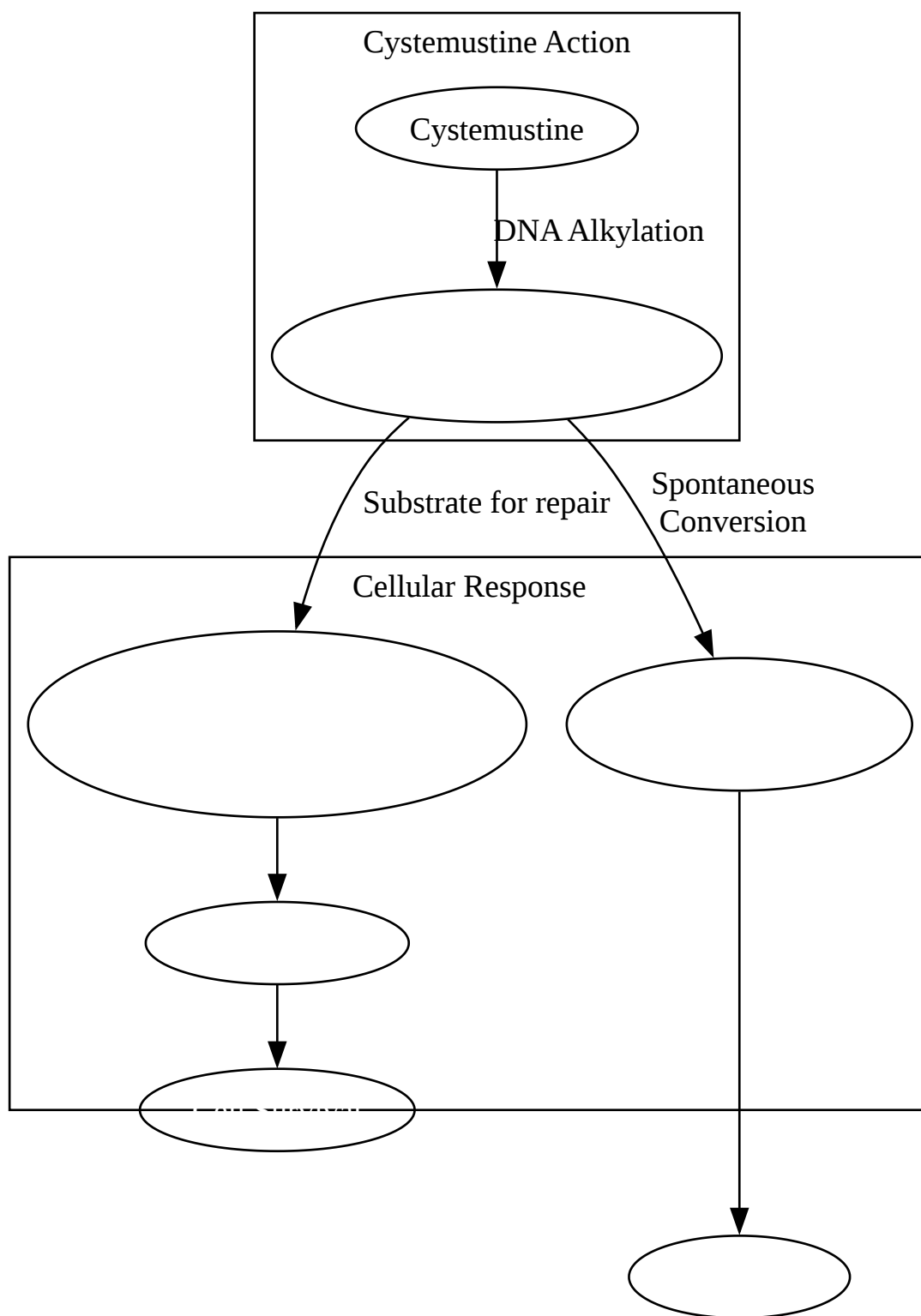
DNA Alkylation:



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Resistance Mechanism - MGMT:

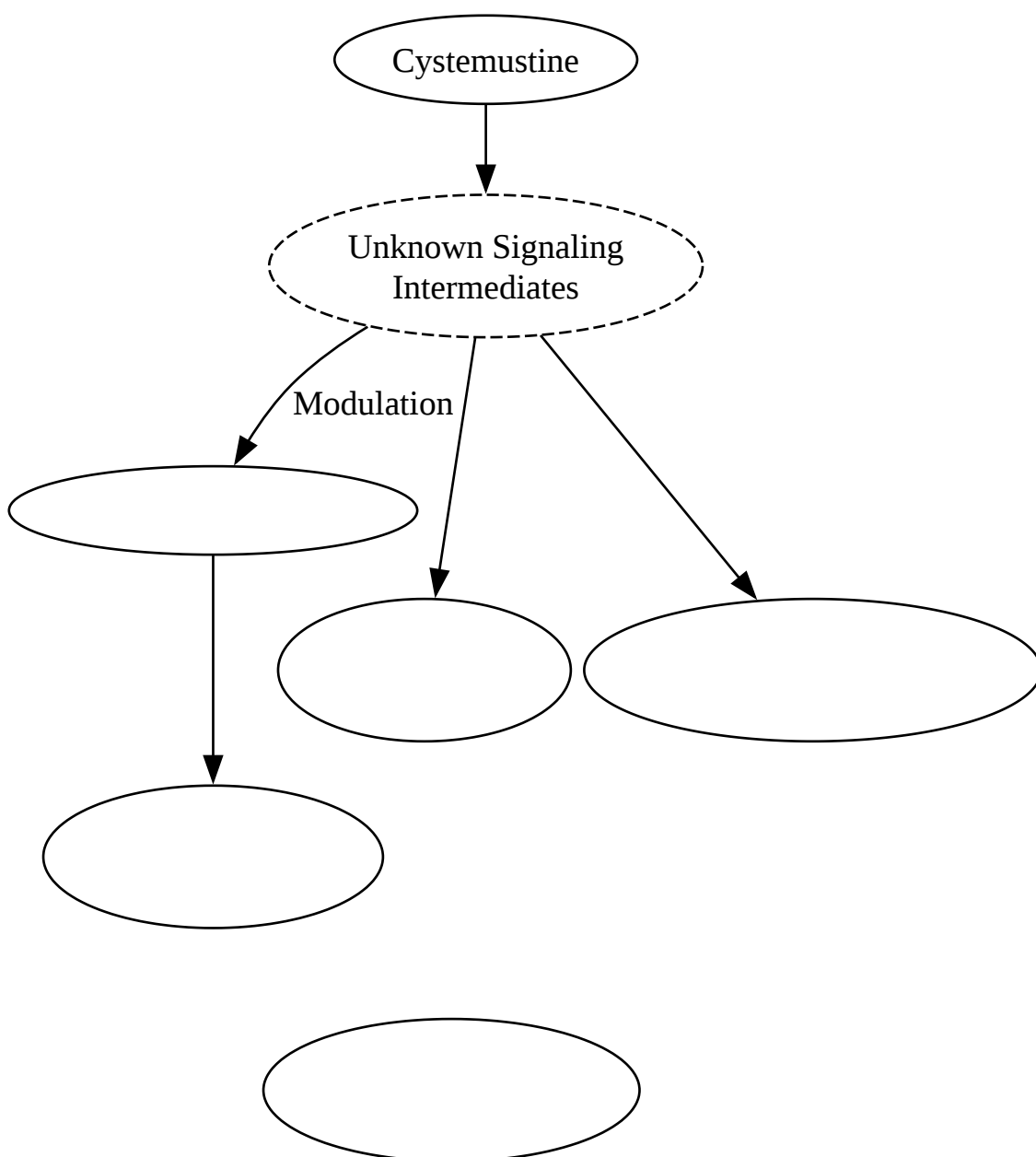
A key mechanism of resistance to **cystemustine** and other CENUs is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the alkyl adducts from the O⁶ position of guanine before they can form cytotoxic cross-links.



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Induction of Melanoma Redifferentiation:

Beyond DNA damage, **cystemustine** has been observed to induce redifferentiation in melanoma cells, characterized by changes in cell morphology, increased pigmentation (melanogenesis), and alterations in phospholipid metabolism.[9] This suggests that **cystemustine** may modulate specific signaling pathways that control cell differentiation. The precise mechanisms are still under investigation, but may involve pathways that regulate tyrosinase, a key enzyme in melanin synthesis.[10][11][12]

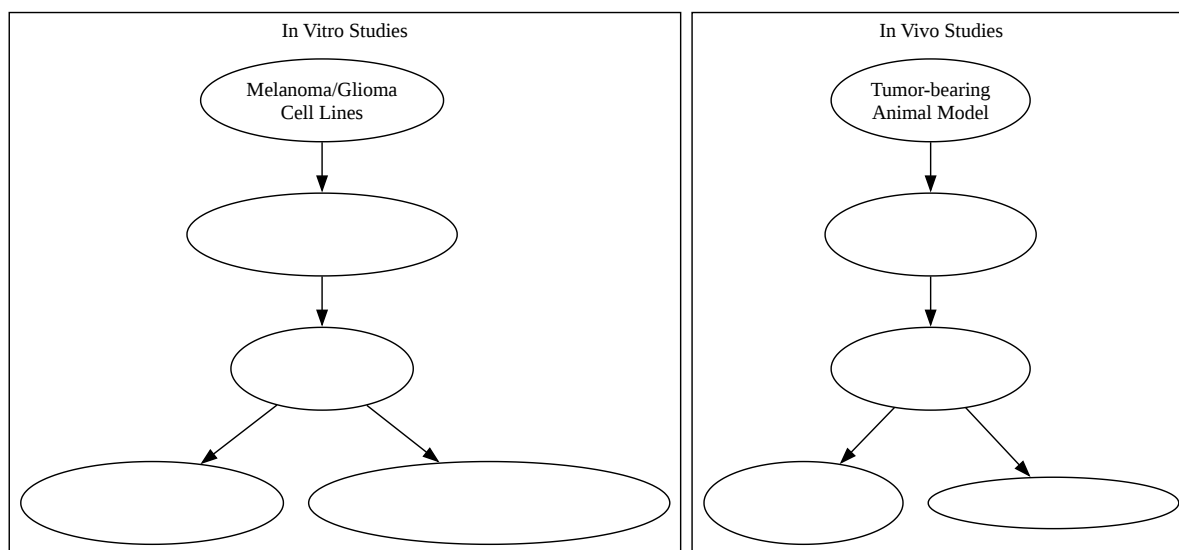


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Interaction with Methionine Metabolism

Clinical and preclinical studies have demonstrated that the efficacy of **cystemustine** is enhanced when combined with a methionine-free diet.[13][14][15] Methionine is an essential amino acid crucial for cancer cell proliferation and survival. Methionine restriction can sensitize tumor cells to chemotherapy by several mechanisms.

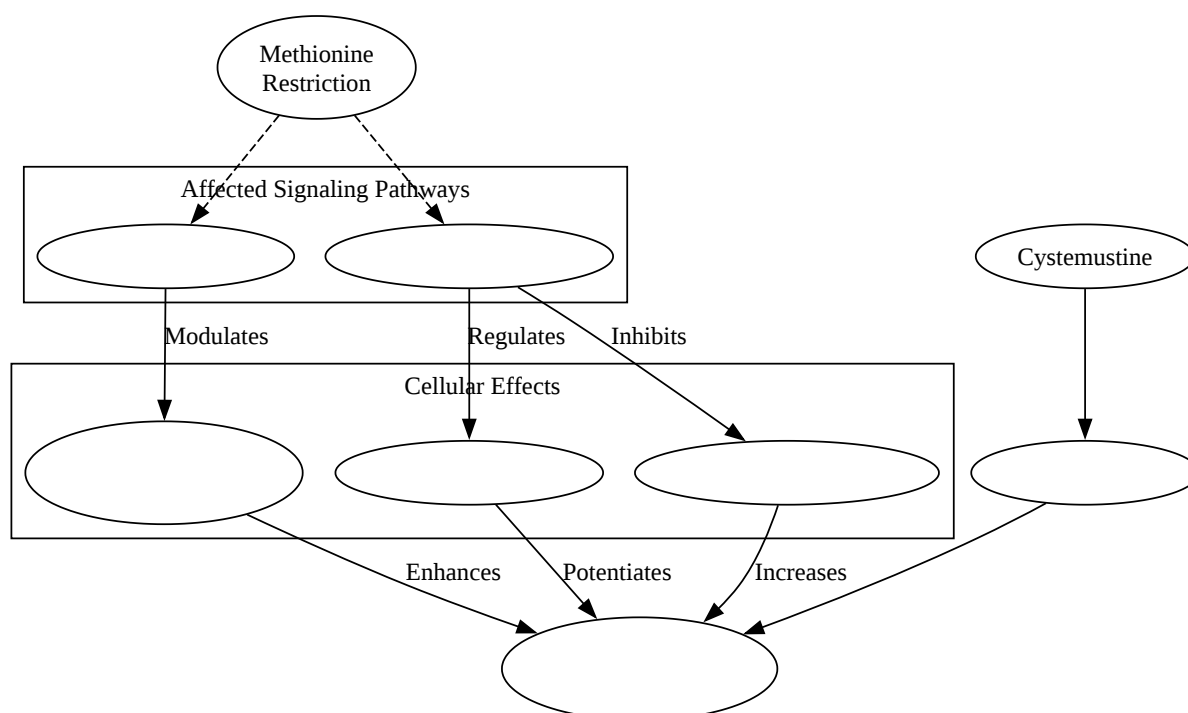
Workflow for Investigating **Cystemustine** and Methionine Restriction:



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Potential Signaling Pathways Involved in Methionine Restriction Synergy:

Methionine restriction has been shown to affect several signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cancer cell growth and survival.[3][13] The synergy with **cystemustine** could be due to the downregulation of DNA repair mechanisms like MGMT and the induction of a cellular state more susceptible to DNA damage.



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Conclusion

Cystemustine is a chloroethylnitrosourea with a well-defined mechanism of action as a DNA alkylating agent. Its unique properties, including the induction of melanoma redifferentiation and its synergistic effect with methionine restriction, make it a compound of significant interest for further research and development in oncology. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with outlined experimental

approaches to facilitate future investigations into its therapeutic potential. Further studies are warranted to fully elucidate its physicochemical properties and the detailed signaling pathways underlying its diverse biological effects.

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